
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide is a synthetic organic compound that features an amide linkage, a sulfonamide group, and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-aminophenylamine with undecanoic acid or its derivatives (such as undecanoyl chloride) in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Sulfonamide Group: The resulting amide can then be reacted with methanesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or sulfonamide groups.
Reduction: Reduction reactions could target the amide or sulfonamide functionalities.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biological Activity: Investigation of its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Surfactants: Use in formulations for detergents or emulsifiers.
Lubricants: Potential use as an additive in lubricants for enhanced performance.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
N-(4-Aminophenyl)-N-(methanesulfonyl)decanamide: Similar structure but with a shorter aliphatic chain.
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide: Similar structure but with a longer aliphatic chain.
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide’s unique combination of an amide linkage, sulfonamide group, and specific aliphatic chain length may confer distinct properties, such as solubility, reactivity, and biological activity, compared to its analogs.
特性
CAS番号 |
61068-60-8 |
|---|---|
分子式 |
C18H30N2O3S |
分子量 |
354.5 g/mol |
IUPAC名 |
N-(4-aminophenyl)-N-methylsulfonylundecanamide |
InChI |
InChI=1S/C18H30N2O3S/c1-3-4-5-6-7-8-9-10-11-18(21)20(24(2,22)23)17-14-12-16(19)13-15-17/h12-15H,3-11,19H2,1-2H3 |
InChIキー |
SVDYFHKWYLBXEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


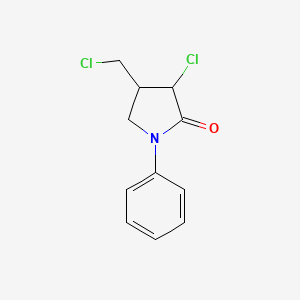
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
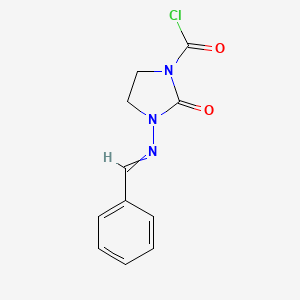
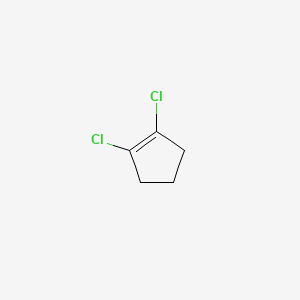
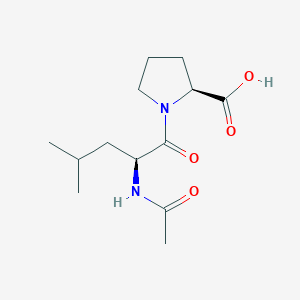
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
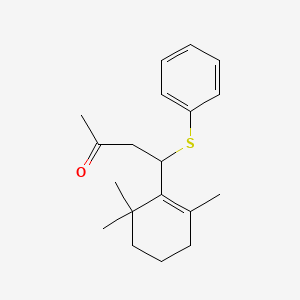
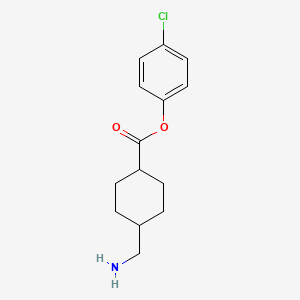
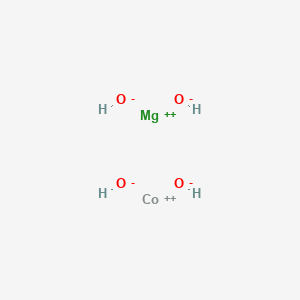
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
